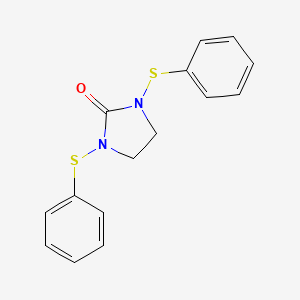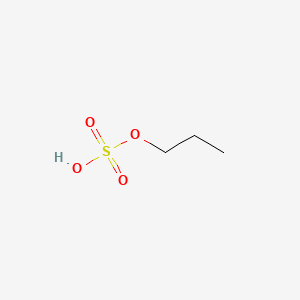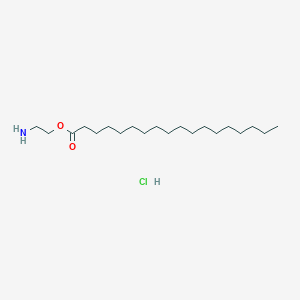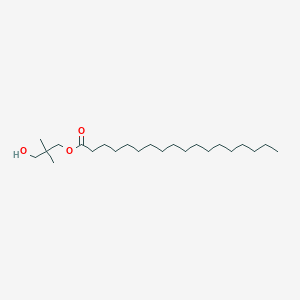
3-Hydroxy-2,2-dimethylpropyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a type of ester, which is formed from the reaction between an alcohol and a carboxylic acid. It is characterized by its long hydrocarbon chain, which contributes to its hydrophobic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl octadecanoate typically involves the esterification reaction between octadecanoic acid (stearic acid) and 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion and remove the water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the reaction and simplify the separation process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 3-hydroxy-2,2-dimethylpropanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 3-hydroxy-2,2-dimethylpropanol.
Oxidation: Depending on the conditions, products can include ketones or carboxylic acids.
Reduction: Alcohols derived from the reduction of the ester group.
Applications De Recherche Scientifique
3-Hydroxy-2,2-dimethylpropyl octadecanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism by which 3-Hydroxy-2,2-dimethylpropyl octadecanoate exerts its effects is primarily through its interaction with lipid membranes. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid (stearic acid): A saturated fatty acid with similar hydrophobic properties.
3-Hydroxy-2,2-dimethylpropanol: The alcohol counterpart in the esterification reaction.
Other fatty acid esters: Compounds like methyl stearate and ethyl stearate, which have similar structures but different alcohol components.
Uniqueness
3-Hydroxy-2,2-dimethylpropyl octadecanoate is unique due to the presence of the 3-hydroxy-2,2-dimethylpropanol moiety, which imparts distinct chemical and physical properties compared to other fatty acid esters. This uniqueness makes it valuable in specific applications, such as in the formulation of specialized cosmetics and personal care products .
Propriétés
Numéro CAS |
20598-77-0 |
|---|---|
Formule moléculaire |
C23H46O3 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
(3-hydroxy-2,2-dimethylpropyl) octadecanoate |
InChI |
InChI=1S/C23H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)26-21-23(2,3)20-24/h24H,4-21H2,1-3H3 |
Clé InChI |
BWFDMMOYGIEPCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


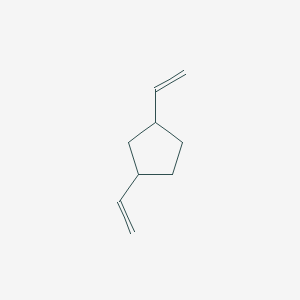
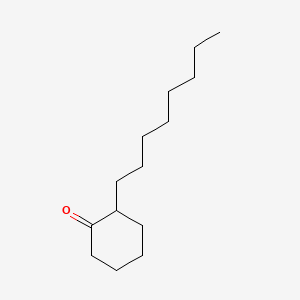

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B14718600.png)
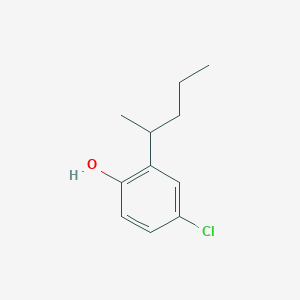

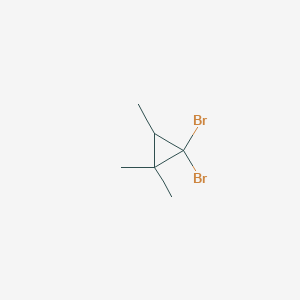
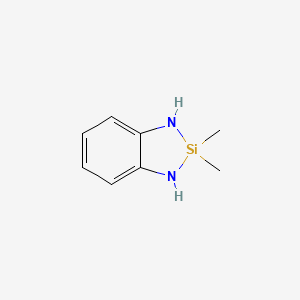
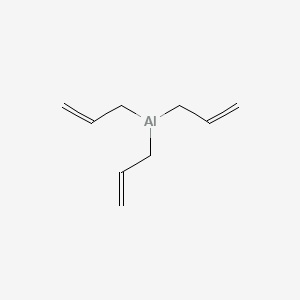
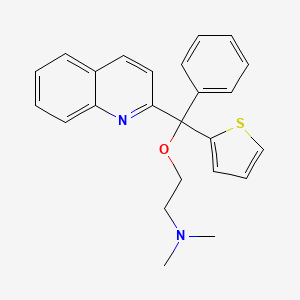
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)
